molecular formula C12H11NO2 B14023824 N-methoxynaphthalene-1-carboxamide

N-methoxynaphthalene-1-carboxamide

Cat. No.: B14023824
M. Wt: 201.22 g/mol
InChI Key: HBODIKTUIKELKX-UHFFFAOYSA-N
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Description

N-methoxynaphthalene-1-carboxamide is an organic compound belonging to the class of carboxamides It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxynaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with methoxyamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-methoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of naphthalene-1-carboxamide.

    Reduction: The carboxamide group can be reduced to an amine group, resulting in the formation of N-methoxynaphthylamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Naphthalene-1-carboxamide.

    Reduction: N-methoxynaphthylamine.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

N-methoxynaphthalene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide: Lacks the methoxy group, leading to different chemical reactivity and biological activity.

    N-methoxynaphthylamine: Contains an amine group instead of a carboxamide group, resulting in distinct chemical properties and applications.

    Methoxynaphthalene derivatives:

Uniqueness

N-methoxynaphthalene-1-carboxamide is unique due to the presence of both the methoxy and carboxamide functional groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-methoxynaphthalene-1-carboxamide

InChI

InChI=1S/C12H11NO2/c1-15-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)

InChI Key

HBODIKTUIKELKX-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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